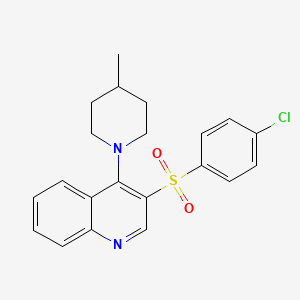
3-(4-Chlorophenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline, also known as CPQ, is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine and biology. CPQ is a quinoline derivative that has been synthesized using various methods, including the Pictet-Spengler reaction and the Suzuki-Miyaura coupling reaction.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione was synthesized and characterized through various spectroscopic methods. The molecule's biological activity was elucidated through molecular docking studies, indicating potential for binding with human serum albumin (HSA) (Murugesan et al., 2021).
Fluorescent Probes
- A series of quinoline derivatives exhibited fluorescent properties in solution, with some compounds emitting green light in polar solvents. These compounds demonstrate potential as fluorescent probes for various applications (Bodke et al., 2013).
Catalytic Applications
- Titanium nanomaterial-based sulfonic acid catalysts showed efficiency in synthesizing quinoline derivatives. The catalysts were characterized through multiple spectroscopic techniques and exhibited potential for large-scale production due to their high yield and cost-effectiveness (Murugesan et al., 2017).
Anticancer Potential
- Quinoline derivatives were designed and synthesized with potential anticancer activities. The cytotoxicity of these compounds was tested on various cancer cell lines, indicating their potential as effective anticancer agents (Solomon et al., 2019).
Molecular Docking Studies
- Quinoline derivatives were evaluated as potential cancer inhibitors in molecular docking studies, demonstrating their potential in medicinal chemistry applications (Kamaraj et al., 2021).
Nanocrystalline Catalysts
- A study on nanocrystalline titania-based sulfonic acid material as a catalyst for synthesizing quinoline derivatives showcased its effectiveness and reusability, hinting at applications in green chemistry (Murugesan et al., 2016).
Antibacterial and Antimalarial Agents
- Novel quinoline derivatives were synthesized and evaluated for their antimicrobial and antimalarial activities, showing promising results against various microorganisms (Parthasaradhi et al., 2015).
Antibacterial Activity
- A study focused on synthesizing quinoxaline sulfonamides with antibacterial activity against Staphylococcus spp. and Escherichia coli, highlighting their potential in the development of new antibacterial agents (Alavi et al., 2017).
Wirkmechanismus
Target of Action
Compounds with similar structures have been studied for their anti-tubercular activity against mycobacterium tuberculosis .
Biochemical Pathways
Similar compounds have been shown to have anti-tubercular activity, suggesting that they may affect pathways related to the survival and replication of mycobacterium tuberculosis .
Result of Action
Based on the anti-tubercular activity of similar compounds, it can be inferred that the compound may inhibit the growth or survival of mycobacterium tuberculosis .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c1-15-10-12-24(13-11-15)21-18-4-2-3-5-19(18)23-14-20(21)27(25,26)17-8-6-16(22)7-9-17/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIRKTHCFHTDHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

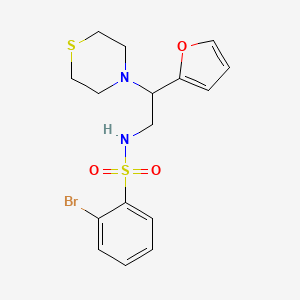
![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2985468.png)
![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985469.png)
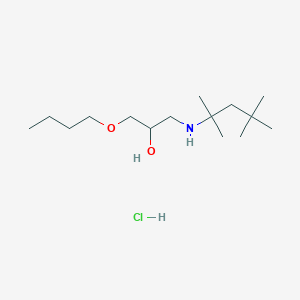
![2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide](/img/structure/B2985471.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2985473.png)
![2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2985475.png)
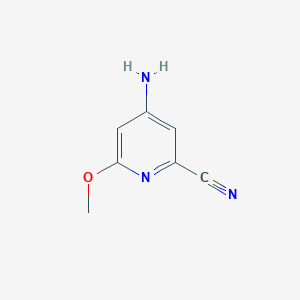
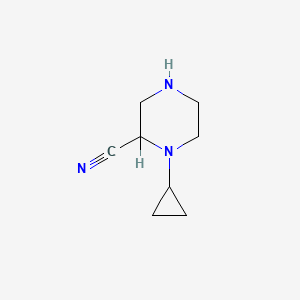
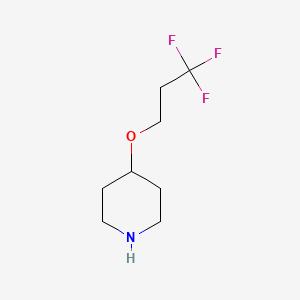
![1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea](/img/structure/B2985480.png)

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
